molecular formula C13H14N4O2 B14396518 N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea CAS No. 87666-24-8

N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea

Cat. No.: B14396518
CAS No.: 87666-24-8
M. Wt: 258.28 g/mol
InChI Key: XTAJDONHUZFDEC-UHFFFAOYSA-N
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Description

N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea is a chemical compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and other scientific fields .

Preparation Methods

The synthesis of N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea typically involves the condensation of 6-oxo-3-phenylpyridazine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea can be compared with other pyridazinone derivatives, such as:

Properties

CAS No.

87666-24-8

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)ethylurea

InChI

InChI=1S/C13H14N4O2/c14-13(19)15-8-9-17-12(18)7-6-11(16-17)10-4-2-1-3-5-10/h1-7H,8-9H2,(H3,14,15,19)

InChI Key

XTAJDONHUZFDEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)N

Origin of Product

United States

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